molecular formula C12H20ClNO3 B147495 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride CAS No. 23815-74-9

1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B147495
CAS No.: 23815-74-9
M. Wt: 261.74 g/mol
InChI Key: HAIHNGCKJFYVFH-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride is a chemical compound belonging to the family of trimethoxyamphetamines It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Scientific Research Applications

1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a stimulant or psychoactive agent.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

Target of Action

The primary targets of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride, also known as 2,4,6-Trimethoxyamphetamine, are serotonin receptors such as the 5HT2A receptor and dopamine receptors . These receptors play a crucial role in regulating mood, cognition, and perception.

Mode of Action

This compound acts as an agonist at its target receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin and dopamine. This action likely underlies the psychedelic effects of these compounds .

Result of Action

The activation of serotonin and dopamine receptors by this compound can lead to a range of molecular and cellular effects. These may include altered neuronal firing rates, changes in gene expression, and modulation of synaptic plasticity. At the behavioral level, these changes can manifest as alterations in mood, perception, and cognition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Comparison with Similar Compounds

1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

    2,4,6-Trimethoxyamphetamine: Similar structure but different pharmacological properties.

    2,4,5-Trimethoxyamphetamine: Differing position of methoxy groups leading to distinct chemical behavior.

    3,4,5-Trimethoxyamphetamine: Another positional isomer with unique properties.

The uniqueness of this compound lies in its specific arrangement of methoxy groups and its resulting chemical and biological properties.

Properties

IUPAC Name

1-(2,4,6-trimethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4;/h6-8H,5,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHNGCKJFYVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1OC)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504838
Record name 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23815-74-9
Record name 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMA-6 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUS8DNG6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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